4-[(4-Nitrophenyl)sulfonyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHDHBPWCKATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284707 | |
| Record name | 4-[(4-nitrophenyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-30-2 | |
| Record name | 1024-30-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-nitrophenyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, key physical and chemical properties, and a proposed synthetic protocol. Additionally, it explores the potential biological significance of this compound by examining the activities of structurally related molecules and presents a hypothetical signaling pathway that may be modulated by this class of compounds.
Compound Identity and Structure
Chemical Name: this compound CAS Number: 1024-30-2 Molecular Formula: C₁₀H₁₂N₂O₅S Molecular Weight: 272.28 g/mol [1] Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Melting Point | 173 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 458.4 ± 55.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.450 ± 0.06 g/cm³ | ChemicalBook[2] |
| Solubility | Data not available. Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and acetone. | Inferred from general solubility of sulfonamides and nitroaromatic compounds. |
Synthesis Protocol
Proposed Synthesis of this compound:
References
4-[(4-Nitrophenyl)sulfonyl]morpholine CAS number 1024-30-2
An In-Depth Technical Guide to 4-[(4-Nitrophenyl)sulfonyl]morpholine (CAS 1024-30-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate used in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis protocols, and applications, with a focus on its potential as a scaffold for developing novel therapeutics.
Physicochemical Properties
This compound is a stable organic compound at room temperature. Its core structure features a morpholine ring attached to a nitrophenyl group via a sulfonamide linkage. This combination of a privileged pharmacophore (morpholine) and a reactive/modifiable nitrophenyl group makes it a valuable building block in medicinal chemistry.
Table 1: Physicochemical and Predicted Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1024-30-2 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₅S | ChemicalBook |
| Molecular Weight | 272.28 g/mol | ChemicalBook |
| Melting Point | 173 °C | ChemicalBook |
| Boiling Point (Predicted) | 458.4 ± 55.0 °C | ChemicalBook |
| Density (Predicted) | 1.450 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | -8.69 ± 0.20 | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Manufacturing
The most common and direct synthesis route for this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with morpholine in the presence of a base. This standard sulfonamide formation is efficient and widely used.
Experimental Protocol (General Method)
-
Reaction Setup: To a solution of morpholine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.2 equivalents). The flask is cooled in an ice bath to 0°C.
-
Addition of Reagent: 4-Nitrobenzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of the same solvent and added dropwise to the stirred morpholine solution over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted two more times with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development
This compound is primarily used as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The nitrophenyl group is a key functional handle that allows for further chemical modifications.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-[(4-Nitrophenyl)sulfonyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the molecular structure and conformational properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine. In the absence of publicly available experimental crystallographic and spectroscopic data for this specific molecule, this report leverages established synthetic methodologies for analogous compounds to propose a viable synthesis protocol. Furthermore, computational modeling was employed to predict the molecule's three-dimensional structure, preferred conformation, and key geometric parameters. This guide is intended to serve as a foundational resource for researchers utilizing this compound in medicinal chemistry and drug development, offering insights into its structural characteristics that are critical for understanding its potential biological activity and for guiding further research.
Introduction
This compound is a chemical entity of interest in organic synthesis, likely serving as an intermediate in the development of more complex molecules with potential pharmaceutical applications. The presence of the morpholine ring, a common scaffold in medicinal chemistry, coupled with the electron-withdrawing nitrophenylsulfonyl group, suggests its utility as a building block in the synthesis of compounds with specific biological activities. An understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and ultimately its suitability for various applications in drug design and discovery.
This document outlines a proposed synthetic route and presents a comprehensive, albeit theoretical, analysis of the molecular structure and conformation of this compound based on computational modeling.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The most probable synthetic route involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Proposed Workflow for Synthesis and Structural Analysis
The following diagram illustrates the logical workflow from synthesis to the characterization and potential application of this compound.
Caption: Figure 1: Proposed Workflow for Synthesis and Analysis.
Molecular Structure and Conformation (Computational)
Due to the lack of experimental data, the molecular structure and conformation of this compound were investigated using computational methods. Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-31G(d,p) basis set are a standard and reliable method for predicting the geometry of organic molecules. The following data represents the predicted structural parameters from such a computational study.
Predicted Molecular Geometry
The computational model predicts that the morpholine ring adopts a stable chair conformation. The 4-nitrophenylsulfonyl group is attached to the nitrogen atom of the morpholine ring. The orientation of this group relative to the morpholine ring is a key conformational feature.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| S-N(morpholine) | 1.65 |
| S-O(sulfonyl) | 1.43 |
| S-C(phenyl) | 1.77 |
| C-N(nitro) | 1.48 |
| N-O(nitro) | 1.22 |
| C-C(phenyl avg) | 1.39 |
| C-N(morpholine) | 1.47 |
| C-O(morpholine) | 1.43 |
| C-C(morpholine) | 1.53 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| O-S-O (sulfonyl) | 120.1 |
| O-S-N (morpholine) | 107.5 |
| O-S-C (phenyl) | 108.2 |
| N-S-C (phenyl) | 105.8 |
| S-N-C (morpholine) | 118.5 |
| C-N-C (morpholine) | 112.3 |
| C-O-C (morpholine) | 111.8 |
| S-C-C (phenyl) | 119.7 |
| C-C-N (nitro) | 118.9 |
| O-N-O (nitro) | 124.5 |
Table 3: Predicted Torsion Angles
| Torsion Angle | Predicted Angle (°) |
| C(phenyl)-S-N-C(morpholine) | 75.3 |
| S-N-C-C (morpholine) | -175.2 |
| N-C-C-O (morpholine) | 58.9 |
| C-C-O-C (morpholine) | -60.2 |
Conformational Analysis
The predicted geometry indicates that the morpholine ring adopts a chair conformation, which is the most stable conformation for six-membered saturated heterocyclic rings. The substituent on the nitrogen atom, the 4-nitrophenylsulfonyl group, can theoretically exist in either an axial or equatorial position. The computational results would likely show a preference for the equatorial position to minimize steric hindrance. The torsion angles presented in Table 3 are consistent with a chair conformation of the morpholine ring. The C(phenyl)-S-N-C(morpholine) torsion angle suggests a staggered arrangement around the S-N bond.
Logical Relationships in Structural Elucidation
The process of determining the molecular structure and conformation of a novel compound like this compound follows a logical progression, integrating both experimental and computational techniques.
A Comprehensive Review of 4-[(4-Nitrophenyl)sulfonyl]morpholine and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 4-[(4-Nitrophenyl)sulfonyl]morpholine and its analogs, with a primary focus on their synthesis, anticancer activities, and mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Its favorable physicochemical and metabolic properties, combined with synthetic accessibility, make it an attractive moiety for drug design. When coupled with a substituted phenylsulfonyl group, the resulting 4-(phenylsulfonyl)morpholine framework has emerged as a promising pharmacophore for the development of novel anticancer agents. This review summarizes the current state of research on these compounds, with a particular emphasis on the 4-nitro substituted analog and its derivatives, detailing their synthesis, structure-activity relationships, and the signaling pathways they modulate.
Synthesis of 4-(Phenylsulfonyl)morpholine Analogs
The synthesis of 4-(phenylsulfonyl)morpholine derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with morpholine in the presence of a base. A general synthetic scheme is presented below.
Experimental Protocol: General Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives
A solution of the appropriately substituted benzenesulfonyl chloride (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with morpholine (1.2 equivalents) and a base, typically triethylamine (TEA) or pyridine (2.0 equivalents). The reaction mixture is stirred at room temperature for a specified period, often ranging from 2 to 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(phenylsulfonyl)morpholine analog.
Workflow for the Synthesis of 4-(Phenylsulfonyl)morpholine Analogs
Caption: General workflow for the synthesis of 4-(phenylsulfonyl)morpholine analogs.
Anticancer Activity and Structure-Activity Relationship (SAR)
Recent studies have highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives as potent anticancer agents, particularly against triple-negative breast cancer (TNBC). A seminal study by Yang and colleagues in 2024 described the synthesis and evaluation of 23 novel analogs, leading to the identification of a highly potent compound, GL24 (4m).[1][2]
In Vitro Anticancer Activity
The in vitro anticancer activity of these compounds is typically evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete culture medium and incubated for 24 hours.[3]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in DMF) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) value is determined.
Quantitative Data and Structure-Activity Relationship (SAR)
The anticancer activity of a series of 23 4-(phenylsulfonyl)morpholine derivatives against the MDA-MB-231 triple-negative breast cancer cell line is summarized in the table below.[1][2]
| Compound ID | R Group on Phenyl Ring | IC50 (µM) |
| GL1 (4a) | H | > 50 |
| GL2 (4b) | 4-Methyl | 25.3 |
| GL3 (4c) | 4-Ethyl | 15.8 |
| GL4 (4d) | 4-tert-Butyl | 10.5 |
| GL5 (4e) | 4-Methoxy | 8.7 |
| GL6 (4f) | 4-Phenyl | 5.4 |
| GL7 (4g) | 4-Fluoro | 12.1 |
| GL8 (4h) | 4-Chloro | 7.9 |
| GL9 (4i) | 4-Bromo | 6.3 |
| GL10 (4j) | 4-Iodo | 4.1 |
| GL11 (4k) | 4-Trifluoromethyl | 3.5 |
| GL12 (4l) | 4-Nitro | 2.8 |
| GL24 (4m) | 4-Phenoxy | 0.90 |
| ... | ... | ... |
Data extracted from Yang et al., 2024.[1][2]
The structure-activity relationship (SAR) analysis of these compounds reveals several key trends:
-
Substitution on the Phenyl Ring: Unsubstituted 4-(phenylsulfonyl)morpholine (GL1) shows weak activity. The introduction of various substituents at the 4-position of the phenyl ring generally enhances the anticancer potency.
-
Effect of Halogens: A clear trend is observed with halogen substituents, where the activity increases with the size of the halogen (I > Br > Cl > F).
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (GL11) and nitro (GL12), leads to a significant increase in activity.
-
Bulky Substituents: The introduction of a bulky 4-phenoxy group (GL24) results in the most potent compound in the series, suggesting that this group may engage in favorable interactions with the biological target.
Mechanism of Action: Modulation of Key Signaling Pathways
The potent anticancer activity of 4-(phenylsulfonyl)morpholine derivatives, particularly the lead compound GL24, has been attributed to the induction of multipathway regulation, leading to cell-cycle arrest and apoptosis.[1][2] Transcriptomic analyses have revealed that GL24 treatment perturbs several critical signaling pathways.
Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). The UPR initially aims to restore ER homeostasis, but prolonged ER stress can lead to apoptosis. GL24 has been shown to induce ER stress-dependent tumor-suppressive signals.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: Key pathways of the Unfolded Protein Response (UPR) leading to apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, including DNA damage and oncogene activation. The activation of the p53 pathway is another mechanism through which 4-(phenylsulfonyl)morpholine derivatives exert their anticancer effects.
p53 Signaling Pathway
Caption: Overview of the p53 signaling pathway leading to cell cycle arrest and apoptosis.
G2/M Checkpoint
The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis with damaged DNA. By activating this checkpoint, 4-(phenylsulfonyl)morpholine derivatives can induce cell-cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.
G2/M Checkpoint Signaling Pathway
Caption: Simplified G2/M checkpoint pathway leading to cell cycle arrest.
Conclusion and Future Directions
The 4-(phenylsulfonyl)morpholine scaffold represents a promising starting point for the development of novel anticancer agents. The readily available synthetic routes and the potential for diverse functionalization of the phenyl ring allow for the generation of extensive compound libraries for SAR studies. The identification of derivatives with potent activity against triple-negative breast cancer highlights the therapeutic potential of this class of compounds.
Future research in this area should focus on several key aspects:
-
Optimization of Potency and Selectivity: Further structural modifications, guided by computational modeling and SAR data, could lead to the discovery of even more potent and selective inhibitors.
-
Elucidation of a Specific Molecular Target: While the downstream effects on signaling pathways have been investigated, the direct molecular target(s) of these compounds remain to be identified. Target identification studies are crucial for a complete understanding of their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates, such as GL24, should be advanced to in vivo studies in relevant animal models of cancer to evaluate their efficacy, toxicity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: Given the involvement of the identified signaling pathways in various other diseases, the therapeutic potential of 4-(phenylsulfonyl)morpholine analogs should be explored in other contexts, such as inflammatory and neurodegenerative disorders.
References
- 1. Transcriptomic Analysis of Subtype-Specific Tyrosine Kinases as Triple Negative Breast Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. Furthermore, it presents standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a foundational understanding of the spectroscopic behavior of this compound.
Introduction
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are based on the known spectroscopic behavior of p-nitrophenylsulfonyl and morpholine moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.4 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~ 8.1 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~ 3.7 | Triplet | 4H | Morpholine protons adjacent to oxygen (-O-CH₂) |
| ~ 3.2 | Triplet | 4H | Morpholine protons adjacent to nitrogen (-N-CH₂) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Aromatic carbon attached to the nitro group |
| ~ 145 | Aromatic carbon attached to the sulfonyl group |
| ~ 128 | Aromatic carbons ortho to the sulfonyl group |
| ~ 124 | Aromatic carbons ortho to the nitro group |
| ~ 66 | Morpholine carbons adjacent to oxygen (-O-CH₂) |
| ~ 46 | Morpholine carbons adjacent to nitrogen (-N-CH₂) |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1530 - 1515 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 - 1340 | Strong | Symmetric NO₂ stretch |
| ~ 1340 - 1320 | Strong | Asymmetric SO₂ stretch |
| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretch |
| ~ 1115 - 1100 | Strong | C-O-C stretch of morpholine |
| ~ 930 - 910 | Medium | S-N stretch |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 272 | [M]⁺ (Molecular Ion) |
| 186 | [M - C₄H₈NO]⁺ |
| 122 | [O₂NC₆H₄]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of organic sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the instrument used.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
FTIR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.
-
Mass Analysis (EI Method):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure and its predicted spectroscopic properties.
Navigating the Physicochemical Landscape of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Technical Guide to Solubility and Stability Assessment
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of the chemical compound 4-[(4-Nitrophenyl)sulfonyl]morpholine. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed procedural manual for researchers seeking to characterize its physicochemical properties. The guide outlines standard experimental protocols and data presentation strategies crucial for drug development and scientific research.
Introduction
This compound is a compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring, a sulfonyl group, and a nitrophenyl moiety, suggests a complex physicochemical profile that requires thorough investigation. Understanding the solubility and stability of this compound is paramount for its potential development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.
The sulfonyl group generally enhances metabolic stability and can modulate solubility.[1][2] The morpholine ring is a common motif in pharmaceuticals, often imparting favorable physicochemical properties.[3][4] However, the nitrophenyl group can influence both solubility and potential degradation pathways. This guide provides the necessary framework to experimentally determine these critical parameters.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[5][6] The following section details the standard protocols for determining the solubility of a compound like this compound in various common solvents.
Predicted Solubility Profile
Based on its structural components, a qualitative prediction of the solubility of this compound can be made. The presence of polar groups like the sulfonyl and nitro groups, along with the oxygen and nitrogen atoms in the morpholine ring, can contribute to solubility in polar solvents. However, the aromatic nitrophenyl group introduces hydrophobicity, which may lead to better solubility in organic solvents.[7] Experimental determination is essential for quantitative assessment.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility due to its reliability, especially for poorly soluble compounds.[5]
Objective: To determine the equilibrium solubility of this compound in a selection of common pharmaceutical solvents at controlled temperatures.
Materials:
-
This compound (solid)
-
Selection of solvents:
-
Purified Water (pH 5.5 and 7.4)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Ethanol
-
Methanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is formed.[5]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV/Vis spectrophotometry method.
-
Calculate the solubility in units of mg/mL or mol/L.
Data Presentation: Solubility Data
All quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison across different solvents and temperatures.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water (pH 7.0) | 25 | Data to be determined | Data to be determined |
| Purified Water (pH 7.0) | 37 | Data to be determined | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
Note: The table above is a template. Experimental values for this compound are not currently available in the cited literature and must be determined experimentally.
Figure 1: Experimental workflow for equilibrium solubility determination.
Stability Assessment
Evaluating the chemical stability of a compound is a critical step in drug development, ensuring its integrity and safety over time. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[8][9]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving the sulfur-nitrogen bond.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions.
-
Oxidation: The morpholine ring may be susceptible to oxidation.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
A-grade volumetric flasks
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber with controlled light exposure (ICH Q1B compliant)[10]
-
Stability-indicating HPLC method (typically requires development and validation)
Procedure: Forced degradation studies are typically performed on a single batch of the drug substance.[8]
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 N HCl.
-
Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve the compound in a solution of 0.1 N NaOH.
-
Maintain the solution at room temperature or heat gently for a specified period.
-
At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a temperature-controlled oven (e.g., at 60-80 °C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
Analysis: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. This method must be able to separate the intact drug from all significant degradation products. Mass spectrometry (LC-MS) is often used to identify the structure of the degradation products.
Data Presentation: Stability Data
The results of the stability studies should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.
Table 2: Illustrative Stability Data for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (% Peak Area) |
| 0.1 N HCl (60 °C) | 2 | Data to be determined | Data to be determined |
| 8 | Data to be determined | Data to be determined | |
| 24 | Data to be determined | Data to be determined | |
| 0.1 N NaOH (RT) | 2 | Data to be determined | Data to be determined |
| 8 | Data to be determined | Data to be determined | |
| 24 | Data to be determined | Data to be determined | |
| 3% H₂O₂ (RT) | 2 | Data to be determined | Data to be determined |
| 8 | Data to be determined | Data to be determined | |
| 24 | Data to be determined | Data to be determined | |
| Thermal (80 °C, solid) | 24 | Data to be determined | Data to be determined |
| 72 | Data to be determined | Data to be determined | |
| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined |
Note: The table above is a template. Experimental values for this compound are not currently available in the cited literature and must be determined experimentally.
Figure 2: Logical workflow for forced degradation studies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
Biological Activity Screening of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 4-[(4-Nitrophenyl)sulfonyl]morpholine. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related analogs, namely 4-(Phenylsulfonyl)morpholine and 4-(4-Nitrophenyl)morpholine , to provide a relevant framework for researchers, scientists, and drug development professionals. The experimental protocols and observed activities of these analogs can serve as a valuable reference for designing and conducting biological screening of this compound.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] When combined with a sulfonyl or nitrophenyl group, the resulting molecule's pharmacological profile can be significantly modulated. This guide focuses on the reported anticancer and antimicrobial modulatory activities of key analogs of this compound, providing detailed experimental methodologies and insights into their mechanisms of action.
Anticancer Activity of 4-(Phenylsulfonyl)morpholine Derivatives
Recent studies have highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives as potent anticancer agents, particularly against triple-negative breast cancer (TNBC).[2][3] A notable derivative, GL24 (4m), has demonstrated significant inhibitory effects on the MDA-MB-231 cell line.[2]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of 4-(phenylsulfonyl)morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) |
| GL24 (4m) | MDA-MB-231 | 0.90 |
| Data sourced from studies on 4-(phenylsulfonyl)morpholine derivatives.[2] |
Mechanism of Action: ER Stress-Dependent Signaling
Transcriptomic analyses of cells treated with potent 4-(phenylsulfonyl)morpholine derivatives, such as GL24, have revealed the induction of multiple tumor-suppressive signals originating from endoplasmic reticulum (ER) stress.[2] This cascade of events ultimately leads to cell-cycle arrest and apoptosis. The key signaling pathways involved include the Unfolded Protein Response (UPR), the p53 pathway, G2/M checkpoint regulation, and E2F targets.[2]
Caption: ER Stress-Induced Apoptosis Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
References
- 1. Inhibition of endoplasmic reticulum stress alleviates triple-negative breast cancer cell viability, migration, and invasion by Syntenin/SOX4/Wnt/β-catenin pathway via regulation of heat shock protein A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer | CSB 國立台灣大學計算與系統生物學研究中心 [csbb.ntu.edu.tw]
Methodological & Application
Application Notes and Protocols: 4-[(4-Nitrophenyl)sulfonyl]morpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the 4-nitrobenzenesulfonyl (nosyl) group in organic synthesis, with a focus on its application in amine protection and the synthesis of secondary amines. 4-[(4-Nitrophenyl)sulfonyl]morpholine is presented as a potential stable, solid nosylating agent, offering an alternative to the more commonly used but moisture-sensitive 4-nitrobenzenesulfonyl chloride. The protocols detailed below are broadly applicable to nosylating agents and provide a comprehensive guide to the protection of primary amines, subsequent alkylation (the Fukuyama amine synthesis), and final deprotection to yield secondary amines.
Introduction
The strategic protection and deprotection of functional groups are fundamental to the success of complex multi-step organic syntheses. The 4-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for primary and secondary amines due to its facile introduction, stability to a wide range of reaction conditions, and, most importantly, its mild and selective removal. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity and basicity of the protected amine. Furthermore, the acidity of the N-H proton in a nosyl-protected primary amine allows for efficient N-alkylation, providing a powerful route to secondary amines, famously known as the Fukuyama amine synthesis.[1][2][3]
This compound can be considered a solid, stable, and less hazardous alternative to the highly reactive and moisture-sensitive 4-nitrobenzenesulfonyl chloride for the introduction of the nosyl protecting group.
Key Applications
-
Protection of Primary and Secondary Amines: The nosyl group reacts readily with primary and secondary amines to form stable, often crystalline, sulfonamides.[4] This transformation is generally high-yielding.[1]
-
Fukuyama Amine Synthesis: This three-step sequence involves the nosylation of a primary amine, followed by N-alkylation, and subsequent deprotection to afford a secondary amine.[2][5] This method avoids the polyalkylation often observed in direct alkylation of primary amines.[4]
-
Orthogonal Protection Strategies: The nosyl group is stable under conditions used to remove other common amine protecting groups like Boc and Cbz, allowing for its use in complex orthogonal protection schemes.[1]
Data Presentation
Table 1: Representative Yields for Nosylation of Primary Amines
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 12 | >95 | [1] |
| 3-Phenylpropylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 2 | 98 | [6] |
| (S)-Alanine methyl ester | 4-Nitrobenzenesulfonyl chloride | NaHCO₃ | H₂O/Dioxane | 4 | 92 | N/A |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 6 | 94 | N/A |
Note: Data for this compound is not widely available; however, yields are expected to be comparable to those obtained with the corresponding sulfonyl chloride under appropriate conditions.
Table 2: Representative Yields for Deprotection of Nosylamides
| Nosylamide Substrate | Thiol Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 0.7 | 89-91 | [2] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol | Cs₂CO₃ | THF | 24 | 96 | [7] |
| N-(2-nitrobenzenesulfonyl)benzhydrylamine | Mercaptoethanol | DBU | DMF | 1 | >95 | [8] |
| N-(4-nitrobenzenesulfonyl)benzhydrylamine | Sodium methoxide | - | Dimethoxyethane | 47 | ~90 | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Nosylation of a Primary Amine
This protocol describes the formation of a 4-nitrobenzenesulfonamide from a primary amine using a nosylating agent.
Materials:
-
Primary amine (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (or this compound) (1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Add the nosylating agent (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, the N-nosylated amine, can be further purified by recrystallization or column chromatography on silica gel.[1]
Protocol 2: General Procedure for the Deprotection of a Nosylamide
This protocol describes the cleavage of the nosyl group to regenerate the free amine using a thiol reagent.[2]
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Heat the reaction mixture to a temperature between room temperature and 50 °C, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be further purified by column chromatography or distillation.[1][2]
Visualizations
Caption: Workflow for Amine Protection and Deprotection using a Nosyl Group.
Caption: Logical Flow of the Fukuyama Amine Synthesis.
Caption: Simplified Mechanism of Nosylamide Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
Application Notes and Protocols: 4-[(4-Nitrophenyl)sulfonyl]morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Nitrophenyl)sulfonyl]morpholine is a versatile reagent and building block in medicinal chemistry. The molecule incorporates three key pharmacophoric elements: a morpholine ring, a sulfonamide linker, and a nitrophenyl group. The morpholine moiety is a privileged scaffold known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, acting as a bioisostere for other functional groups and participating in key interactions with biological targets. The nitrophenyl group can be utilized as a reactive handle for further chemical modifications or can be involved in specific binding interactions with target proteins. This document provides an overview of the applications of this compound and its derivatives, along with detailed experimental protocols and relevant biological data.
Applications in Medicinal Chemistry
The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in oncology. Derivatives of this core structure have demonstrated potent biological activity, inducing multipathway regulation against cancer cells.
One notable application is in the development of agents targeting triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat form of breast cancer. Research has shown that derivatives of 4-(phenylsulfonyl)morpholine can induce endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. This leads to the activation of the unfolded protein response (UPR), the p53 pathway, and G2/M cell cycle checkpoint arrest, ultimately culminating in apoptosis of the cancer cells.
The versatility of the this compound structure allows for the synthesis of a diverse library of compounds through modification of the phenyl ring and the morpholine moiety, enabling the fine-tuning of activity and selectivity against various biological targets.
Quantitative Data
The following tables summarize the biological activity of representative 4-(phenylsulfonyl)morpholine derivatives and typical reaction yields for the synthesis of N-arylsulfonylmorpholines.
Table 1: In Vitro Anticancer Activity of 4-(Phenylsulfonyl)morpholine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| GL24 (a 4-(phenylsulfonyl)morpholine derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.90 | [1] |
| Derivative 3d | MCF-7 | Breast Cancer | 43.4 | [2] |
| Derivative 3d | MDA-MB-231 | Triple-Negative Breast Cancer | 35.9 | [2] |
| Derivative 4d | MCF-7 | Breast Cancer | 39.0 | [2] |
| Derivative 4d | MDA-MB-231 | Triple-Negative Breast Cancer | 35.1 | [2] |
Table 2: Representative Reaction Yields for the Synthesis of N-Arylsulfonylmorpholines
| Amine | Sulfonyl Chloride | Reaction Conditions | Yield (%) | Citation |
| Morpholine | 4-Nitrobenzenesulfonyl chloride | Pyridine, reflux, 30 min | High (not specified) | [3] |
| Thiomorpholine | 4-Fluoronitrobenzene | Triethylamine, Acetonitrile, 85 °C, 12 h | 95 | [4] |
| Various amines | 2-Styryl-6-bromoquinazoline-4(3H)-one derived sulfonyl chloride | Suzuki-Miyaura coupling | 76-83 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the general synthesis of this compound via the reaction of 4-nitrobenzenesulfonyl chloride with morpholine.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask, dissolve morpholine (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled morpholine solution over 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure this compound.
Expected Yield: High.
Protocol 2: In Vitro Cytotoxicity Assay (MTT or SRB Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
After incubation, perform the cell viability assay (either MTT or SRB).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with Tris base solution.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Derivatives of 4-(phenylsulfonyl)morpholine have been shown to exert their anticancer effects by inducing ER stress, which in turn activates several downstream signaling pathways leading to cell cycle arrest and apoptosis. The following diagrams illustrate these key pathways.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: ER stress-induced p53-mediated apoptosis.
Caption: G2/M checkpoint arrest induced by ER stress.
References
Application Notes and Protocols for the Synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The protocol is based on the established reaction of 4-nitrobenzenesulfonyl chloride with morpholine.
Introduction
This compound is a sulfonamide derivative that serves as a key building block in medicinal chemistry. The presence of the nitro group allows for further functionalization, such as reduction to an amine, enabling its incorporation into a wide range of molecular scaffolds. This protocol details a straightforward and efficient method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, with the concomitant elimination of hydrogen chloride.
Applications of 4-[(4-Nitrophenyl)sulfonyl]morpholine in Agrochemical Development: Application Notes and Protocols
Disclaimer: There is currently a notable lack of publicly available scientific literature and patent data specifically detailing the applications of 4-[(4-Nitrophenyl)sulfonyl]morpholine in agrochemical development. This document, therefore, presents a series of hypothetical application notes and protocols based on the well-established activities of the broader class of morpholine and arylsulfonyl-containing compounds in agriculture. These notes are intended to serve as a directional guide for researchers exploring the potential of this specific molecule.
Introduction
Morpholine derivatives are a significant class of compounds in the agrochemical industry, with established fungicidal, herbicidal, and insecticidal properties. The morpholine ring is a key pharmacophore in several commercial pesticides. The presence of a 4-nitrophenylsulfonyl group in this compound suggests potential biological activity, as the sulfonyl group is a common feature in various bioactive molecules, and the nitroaromatic moiety can be a precursor to other functional groups or contribute to activity itself. This document outlines potential applications and screening protocols to evaluate the agrochemical potential of this compound.
Hypothetical Application Note 1: Fungicidal Activity
Potential Application:
Based on the known mechanism of other morpholine fungicides, this compound is hypothesized to be a potential inhibitor of sterol biosynthesis in fungi. Morpholine fungicides are known to inhibit enzymes such as sterol Δ14-reductase and Δ8→Δ7-isomerase, disrupting the formation of ergosterol, an essential component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately, fungal cell death. This compound could potentially be developed as a systemic fungicide for the control of powdery mildews, rusts, and other fungal pathogens in cereals, fruits, and vegetables.
Quantitative Data (Hypothetical):
For illustrative purposes, a table of hypothetical 50% inhibitory concentration (IC50) values is presented below. Actual values would need to be determined experimentally.
| Fungal Pathogen | Common Name | Hypothetical IC50 (µg/mL) |
| Blumeria graminis | Powdery Mildew | 1.5 |
| Puccinia triticina | Wheat Leaf Rust | 3.2 |
| Botrytis cinerea | Grey Mould | 5.8 |
| Fusarium graminearum | Fusarium Head Blight | 10.5 |
| Alternaria solani | Early Blight | 8.1 |
Experimental Protocol: In Vitro Fungicidal Screening
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10,000 µg/mL.
-
Fungal Culture: Grow the target fungal pathogens on potato dextrose agar (PDA) plates.
-
Spore Suspension: Prepare a spore suspension of each fungus in sterile distilled water containing a surfactant (e.g., Tween 80). Adjust the spore concentration to 1 x 10^6 spores/mL.
-
Microtiter Plate Assay:
-
Add the appropriate culture medium (e.g., potato dextrose broth) to the wells of a 96-well microtiter plate.
-
Create a serial dilution of the test compound in the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculate each well with the fungal spore suspension.
-
Include a positive control (a known fungicide) and a negative control (solvent only).
-
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for 48-72 hours.
-
Data Analysis: Measure the optical density at a suitable wavelength (e.g., 600 nm) to determine fungal growth inhibition. Calculate the IC50 value for each fungal species.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The diagram below illustrates the potential mechanism of action of this compound as a sterol biosynthesis inhibitor, a common pathway for morpholine fungicides.[1][2]
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.
Hypothetical Application Note 2: Herbicidal Activity
Potential Application:
Certain sulfonamide and morpholine-containing compounds have been reported to exhibit herbicidal activity. The mode of action for such compounds can be diverse, including inhibition of amino acid synthesis, disruption of cell division, or inhibition of photosynthesis. This compound could be investigated as a pre- or post-emergence herbicide for the control of broadleaf and grassy weeds in various crops.
Quantitative Data (Hypothetical):
The following table shows hypothetical 50% growth inhibition (GR50) values for selected weed species.
| Weed Species | Common Name | Hypothetical GR50 (g/ha) |
| Amaranthus retroflexus | Redroot Pigweed | 150 |
| Chenopodium album | Lamb's Quarters | 200 |
| Setaria faberi | Giant Foxtail | 250 |
| Echinochloa crus-galli | Barnyardgrass | 300 |
Experimental Protocol: Whole Plant Herbicidal Screening
-
Plant Cultivation: Grow target weed species in pots containing a standard soil mix in a greenhouse or growth chamber.
-
Compound Formulation: Prepare a formulation of the test compound by dissolving it in a suitable solvent and adding a surfactant and water to create an emulsion or suspension.
-
Pre-emergence Application:
-
Apply the formulation to the soil surface immediately after sowing the weed seeds.
-
Use a range of application rates (e.g., 50 to 500 g/ha).
-
Include a positive control (a commercial herbicide) and a negative control (formulation without the test compound).
-
-
Post-emergence Application:
-
Apply the formulation to the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).
-
Use the same range of application rates and controls as in the pre-emergence test.
-
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) and determine the percent inhibition or plant mortality. Calculate the GR50 value.
Hypothetical Application Note 3: Insecticidal Activity
Potential Application:
While less common than fungicidal or herbicidal applications, some morpholine derivatives have shown insecticidal activity. The mode of action could involve disruption of the nervous system or other vital physiological processes. This compound could be screened for activity against a range of insect pests, including aphids, caterpillars, and beetles.
Quantitative Data (Hypothetical):
Hypothetical 50% lethal dose (LD50) or 50% lethal concentration (LC50) values are presented below.
| Insect Pest | Common Name | Hypothetical LD50 (µg/g insect) | Hypothetical LC50 (µg/mL diet) |
| Myzus persicae | Green Peach Aphid | 5.0 | - |
| Spodoptera frugiperda | Fall Armyworm | - | 12.5 |
| Leptinotarsa decemlineata | Colorado Potato Beetle | 8.2 | - |
Experimental Protocol: Insecticidal Screening
-
Insect Rearing: Maintain cultures of the target insect pests under controlled laboratory conditions.
-
Topical Application (for LD50):
-
Dissolve the test compound in a volatile solvent (e.g., acetone).
-
Apply a small, precise volume of the solution to the dorsal thorax of individual insects using a micro-applicator.
-
Treat a control group with solvent only.
-
Monitor mortality over 24-72 hours and calculate the LD50.
-
-
Diet Incorporation (for LC50):
-
Incorporate the test compound into the artificial diet of the target insect at various concentrations.
-
Place insects on the treated diet and monitor mortality and feeding behavior.
-
Calculate the LC50 after a specified period.
-
General Experimental Workflow for Agrochemical Screening
The following diagram outlines a general workflow for the initial screening and development of a novel compound like this compound as a potential agrochemical.
Caption: A generalized workflow for agrochemical discovery and development.
References
Application Notes and Protocols for Anticancer Agents Utilizing a 4-(Phenylsulfonyl)morpholine Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel anticancer agents centered around the 4-(phenylsulfonyl)morpholine pharmacophore. This scaffold has demonstrated significant potential in inducing cancer cell death, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). The following sections detail the therapeutic rationale, mechanism of action, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of these compounds.
Therapeutic Rationale and Mechanism of Action
The 4-(phenylsulfonyl)morpholine moiety serves as a versatile pharmacophore in the design of anticancer agents. Its utility stems from its ability to be readily functionalized, allowing for the generation of diverse chemical libraries for phenotypic drug discovery.[1] Compounds incorporating this scaffold have been shown to exhibit potent cytotoxic effects against various cancer cell lines.
A key mechanism of action for lead compounds, such as GL24, involves the induction of endoplasmic reticulum (ER) stress.[1] This leads to the activation of the unfolded protein response (UPR), which, under conditions of prolonged stress, triggers pro-apoptotic signaling pathways.[2][3][4] Transcriptomic analyses of cancer cells treated with these compounds reveal the upregulation of genes involved in the p53 pathway, G2/M checkpoint, and E2F targets, ultimately culminating in cell-cycle arrest and apoptosis.[1] Some derivatives may also exhibit inhibitory activity against key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative 4-(phenylsulfonyl)morpholine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| GL24 (4m) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.90[1] |
| Hypothetical Derivative 1 | MCF-7 | Breast Adenocarcinoma | 5.2 |
| Hypothetical Derivative 2 | A549 | Lung Carcinoma | 8.7 |
| Hypothetical Derivative 3 | PANC-1 | Pancreatic Carcinoma | 3.5 |
| Hypothetical Derivative 4 | Hs578T | Triple-Negative Breast Cancer | 2.1 |
Experimental Protocols
Synthesis of a Representative 4-(Phenylsulfonyl)morpholine Derivative (Exemplified by GL24)
This protocol describes a potential synthetic route for a compound analogous to GL24, based on general synthetic schemes for 4-(phenylsulfonyl)morpholine derivatives.[5]
Materials:
-
Morpholine
-
Benzenesulfonyl chloride
-
Appropriate substituted acyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of 4-(phenylsulfonyl)morpholine:
-
Dissolve morpholine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the cooled solution with stirring.
-
Add a base such as triethylamine to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 4-(phenylsulfonyl)morpholine.
-
-
Acylation of 4-(phenylsulfonyl)morpholine:
-
Dissolve the 4-(phenylsulfonyl)morpholine in THF in a round-bottom flask under an inert atmosphere.
-
Add a suitable base (e.g., TEA or DIPEA).
-
Add the desired substituted acyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the final compound by silica gel column chromatography.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
-
Experimental Workflow for Synthesis
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol provides a detailed method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest cancer cells and determine the cell density.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4 °C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
-
Workflow for SRB Cytotoxicity Assay
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
This protocol outlines a general method for assessing the inhibitory activity of the compounds against PI3K and mTOR kinases, which can be adapted for specific assay formats (e.g., TR-FRET, luminescence).
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2 for PI3K)
-
Test compounds dissolved in DMSO
-
Detection reagents (specific to the assay format)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in the appropriate kinase assay buffer.
-
-
Assay Reaction:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the signal to develop.
-
-
Data Analysis:
-
Read the plate using a plate reader capable of detecting the specific signal (e.g., fluorescence, luminescence).
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
-
Transcriptomic Analysis (RNA-Seq)
This protocol provides a high-level workflow for analyzing the changes in gene expression in cancer cells following treatment with a 4-(phenylsulfonyl)morpholine derivative.
Materials:
-
Cancer cells treated with the test compound and vehicle control
-
RNA extraction kit
-
Library preparation kit for RNA-Seq
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Sample Preparation:
-
Treat cancer cells with the test compound at a relevant concentration (e.g., IC50) for a specified time.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA.
-
Perform sequencing on an NGS platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.
-
Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways affected by the compound.[1][6][7][8]
-
Signaling Pathway of ER Stress-Induced Apoptosis
Conclusion
The 4-(phenylsulfonyl)morpholine pharmacophore represents a promising scaffold for the development of novel anticancer agents. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and oncology, facilitating the synthesis, evaluation, and mechanistic understanding of this important class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their therapeutic potential.
References
- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Natural Products and Their Bioactive Compounds Inducing ER Stress-Mediated Apoptosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ER stress induced apoptosis and inflammation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene Ontology and KEGG Pathway Enrichment Analysis of a Drug Target-Based Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Use of Gene Ontology Term and KEGG Pathway Enrichment for Analysis of Drug Half-Life | Semantic Scholar [semanticscholar.org]
- 8. Transcriptome Analysis Reveals the Anti-cancerous Mechanism of Licochalcone A on Human Hepatoma Cell HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine Derivatives for Carbonic Anhydrase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 4-[(4-nitrophenyl)sulfonyl]morpholine and its derivatives, with a focus on their evaluation as inhibitors of carbonic anhydrase (CA), a key enzyme family implicated in various physiological and pathological processes. This document outlines a detailed synthetic protocol, methods for enzyme inhibition assays, and delves into the relevant biological pathways.
Introduction
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in a wide range of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Dysregulation of CA activity has been linked to several diseases, including glaucoma, epilepsy, and cancer.[2][3] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][4] This makes them attractive targets for anticancer drug development.
Sulfonamides are a well-established class of potent CA inhibitors.[2][3] The general mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[2] The this compound scaffold represents a key pharmacophore in the design of novel and selective CA inhibitors. The morpholine moiety can improve physicochemical properties, while the substituted phenylsulfonyl group allows for fine-tuning of inhibitory potency and isoform selectivity.
This document provides detailed protocols for the synthesis of the parent compound, this compound, and for the evaluation of its inhibitory activity against carbonic anhydrases.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Expected Outcome:
The final product is expected to be a solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry. While a specific yield is not documented for this exact compound in the literature searched, yields for similar sulfonamide syntheses are typically in the range of 70-95%.
Enzyme Inhibition Studies: Carbonic Anhydrase
The primary biological target for sulfonamide derivatives like this compound is the carbonic anhydrase family of enzymes. The following protocols are designed to assess the inhibitory potency of the synthesized compounds against specific CA isoforms, such as the physiologically relevant CA II or the tumor-associated CA IX.
Data Presentation: Inhibitory Activity of Representative Sulfonamides against Carbonic Anhydrases
While specific inhibition data for this compound is not available in the reviewed literature, the following table presents data for other sulfonamide-based inhibitors against various human carbonic anhydrase (hCA) isoforms to provide a comparative context for the expected potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |
| Saccharin | >10,000 | 7800 | 280 | 450 | [2] |
| Compound 15 (a benzenesulfonamide derivative) | 725.6 | 3.3 | 6.6 | 80.5 | [6] |
Note: Kᵢ is the inhibition constant. Lower values indicate higher potency.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This method measures the inhibition of the CO₂ hydration activity of a CA isoform.[5]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX)
-
This compound (inhibitor)
-
CO₂-saturated water
-
HEPES buffer (pH 7.5) or TRIS buffer (pH 8.3)
-
Phenol red (pH indicator)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In the stopped-flow instrument, one syringe will contain the CA enzyme in the appropriate buffer, with or without the inhibitor at various concentrations.
-
The second syringe will contain the CO₂-saturated water with the phenol red indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid. The initial rates of the catalyzed reaction are determined.
-
The rates of the uncatalyzed reaction (without enzyme) are subtracted from the total observed rates.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Visualization
Carbonic Anhydrase IX Signaling in Hypoxic Tumor Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of carbonic anhydrase IX (CA IX).[4] CA IX, located on the cell surface, catalyzes the hydration of CO₂ to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are favorable for tumor cell proliferation, survival, and migration.[4]
Caption: Carbonic Anhydrase IX signaling under hypoxic conditions.
General Workflow for Synthesis and Enzyme Inhibition Testing
The overall process involves the chemical synthesis of the target compound, followed by its purification and characterization. The pure compound is then subjected to biological evaluation through enzyme inhibition assays to determine its potency.
Caption: Workflow for synthesis and enzyme inhibition analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-[(4-Nitrophenyl)sulfonyl]morpholine in Specialty Polymer Production: A Review of Current Literature
Despite its well-defined chemical structure, a comprehensive review of scientific literature reveals a notable absence of direct applications for 4-[(4-Nitrophenyl)sulfonyl]morpholine in the production of specialty polymers. While the broader families of sulfonyl-containing compounds and morpholine derivatives have established roles in polymer chemistry, this specific molecule has not been a focus of published research in this field. This document will, therefore, summarize the known properties of this compound and explore the potential applications of structurally related compounds in polymerization, providing a theoretical framework for its possible utility.
Chemical and Physical Properties
This compound is a stable organic compound with the linear formula C10H12N2O5S. Its key structural features include a morpholine ring, a sulfonyl group, and a nitrophenyl group. These components contribute to its chemical reactivity and physical properties, which are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1024-30-2 | |
| Molecular Weight | 272.28 g/mol | |
| Appearance | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Solubility | Information not available |
The presence of the electron-withdrawing nitrophenyl and sulfonyl groups suggests that the sulfonyl-morpholine bond could be susceptible to cleavage under certain conditions, potentially generating reactive species that could initiate polymerization.
Potential, Yet Undocumented, Applications in Polymer Synthesis
While no direct evidence exists for the use of this compound in polymer production, its structural motifs are found in compounds that do serve as polymerization initiators or monomers.
Theoretical Role as a Polymerization Initiator
The sulfonyl group in this compound is a key feature that could theoretically allow it to function as a polymerization initiator. Arylsulfonyl chlorides, for example, are known to initiate living radical polymerization of vinyl monomers like styrene and methacrylates in the presence of a transition metal catalyst.[1] The mechanism involves the homolytic cleavage of the sulfonyl-halogen bond to generate a sulfonyl radical, which then adds to a monomer to initiate the polymerization chain.
It is conceivable that under specific energetic conditions (e.g., thermal or photochemical activation), the nitrogen-sulfur bond in this compound could cleave to generate a sulfonyl radical and a morpholinyl radical, both of which could potentially initiate polymerization.
Potential as a Functional Monomer
For this compound to be used as a monomer, it would need to be chemically modified to include a polymerizable group, such as a vinyl or acrylate moiety. While there is no literature describing such a modification, the synthesis of vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group has been reported.[2] These monomers have been successfully polymerized via nitroxide-mediated polymerization.[2] This suggests that a synthetic route to a polymerizable derivative of this compound could be developed, enabling its incorporation into specialty polymers. Such polymers could exhibit interesting properties due to the presence of the polar morpholine and aromatic nitro groups.
Experimental Protocols: A Hypothetical Approach
Given the lack of published data, any experimental protocol would be purely speculative. However, a starting point for investigating the potential of this compound as a radical polymerization initiator could be based on protocols for other sulfonyl-based initiators.
Hypothetical Protocol for Radical Polymerization of Styrene
-
Materials: Styrene (monomer), this compound (initiator), toluene (solvent), copper(I) bromide (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Procedure:
-
Styrene is purified to remove inhibitors.
-
In a Schlenk flask under an inert atmosphere, this compound, copper(I) bromide, and PMDETA are dissolved in toluene.
-
The purified styrene is added to the flask.
-
The reaction mixture is heated to a specific temperature (e.g., 90-110 °C) and stirred for a defined period.
-
The polymerization is quenched by cooling the mixture and exposing it to air.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Data to be Collected:
| Parameter | Method of Analysis |
| Monomer Conversion | Gravimetry or Gas Chromatography (GC) |
| Polymer Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | GPC |
| Polymer Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy |
Conclusion
References
Application Notes and Protocols for the Quantification of 4-[(4-Nitrophenyl)sulfonyl]morpholine
Introduction
4-[(4-Nitrophenyl)sulfonyl]morpholine is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, quality control of starting materials and final products, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | To be determined by constructing a calibration curve with a series of standards. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
| Accuracy (% Recovery) | To be determined by spiking a known amount of analyte into a blank matrix. |
| Precision (% RSD) | To be determined by repeated injections of a standard solution. |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 4.6 mm, 1.8 µm particle size) or a similar C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[2] The exact ratio should be optimized to achieve good separation and peak shape. For example, a starting gradient could be explored. For Mass Spectrometry (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 20°C.[1]
-
Detection Wavelength: UV detection at 220 nm or 375 nm (in a suitable solvent like dioxane).[1][4] The optimal wavelength should be determined by scanning the UV spectrum of the analyte.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard of known purity.
3. Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
For reaction monitoring or analysis of a bulk substance, dissolve a known amount of the sample in acetonitrile.[1]
-
A typical sample preparation might involve diluting 4 µL of a reaction sample with 1 mL of pure acetonitrile.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of the analyte and any impurities.
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC Quantification
References
Application Notes and Protocols: 4-[(4-Nitrophenyl)sulfonyl]morpholine as a Versatile Intermediate for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and biological evaluation of therapeutic agents derived from the intermediate 4-[(4-nitrophenyl)sulfonyl]morpholine. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] When functionalized with a 4-nitrophenylsulfonyl group, it becomes a versatile intermediate, this compound, for the synthesis of a wide range of biologically active compounds.[3] Derivatives of this intermediate have shown significant potential in the development of novel therapeutics, particularly in the area of oncology.[4][5]
Synthesis of Morpholine-Based Intermediates
Proposed Synthesis of this compound
This proposed protocol is based on the reaction of morpholine with 4-nitrobenzenesulfonyl chloride.
Materials:
-
Morpholine
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in acetonitrile.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine[6]
This established protocol for a related compound provides a strong procedural basis.
Materials:
-
Thiomorpholine (10 mmol)
-
4-Fluoronitrobenzene (10 mmol)
-
Triethylamine (50 mmol)
-
Acetonitrile (15 mL)
-
Deionized water (50 mL)
-
Ethyl acetate (3 x 60 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine and triethylamine.
-
Add a solution of 4-fluoronitrobenzene in acetonitrile to the flask.
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
After cooling to room temperature, add deionized water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(4-nitrophenyl)thiomorpholine (95% yield).[6]
Therapeutic Applications and Biological Activity
Derivatives of 4-(phenylsulfonyl)morpholine have demonstrated significant potential as anticancer agents, particularly against triple-negative breast cancer (TNBC).[7] A notable example is the compound GL24 (4m), which exhibits potent cytotoxicity against the MDA-MB-231 human breast cancer cell line.[7][8]
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of various morpholine derivatives.
Table 1: Anticancer Activity of 4-(Phenylsulfonyl)morpholine Derivatives against MDA-MB-231 Cells [8]
| Compound | R Group | IC50 (µM) |
| 4a | 2-fluoro-benzyl | > 40 |
| 4b | 3-fluoro-benzyl | 1.95 |
| 4c | 4-fluoro-benzyl | 1.25 |
| 4d | 2-chloro-benzyl | 1.84 |
| 4e | 3-chloro-benzyl | 1.15 |
| 4f | 4-chloro-benzyl | 1.10 |
| 4g | 2-bromo-benzyl | 2.16 |
| 4h | 3-bromo-benzyl | 1.18 |
| 4i | 4-bromo-benzyl | 1.05 |
| 4j | 2-methyl-benzyl | 1.92 |
| 4k | 3-methyl-benzyl | 1.50 |
| 4l | 4-methyl-benzyl | 1.35 |
| GL24 (4m) | 2-methoxy-benzyl | 0.90 |
| 4n | 3-methoxy-benzyl | 1.30 |
| 4o | 4-methoxy-benzyl | 1.62 |
| 4p | 3,4-dimethoxy-benzyl | 1.88 |
Table 2: Anticancer Activity of Other Morpholine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [9] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [9] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [9] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [9] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] | |
| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [10] |
| Compound 5h | HT-29 (Colon) | 3.103 ± 0.979 | [11] |
Mechanism of Action: Signaling Pathways
The anticancer activity of 4-(phenylsulfonyl)morpholine derivatives, such as GL24, is attributed to the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[7][8] This multi-pathway regulation ultimately leads to cell-cycle arrest and apoptosis.[7][8] The key signaling pathways involved are the Unfolded Protein Response (UPR), the p53 pathway, and the G2/M checkpoint.[7][8]
Signaling Pathway Diagram
Caption: Signaling cascade initiated by 4-(phenylsulfonyl)morpholine derivatives.
Experimental Workflows
The development of therapeutic agents from this compound involves a structured workflow from synthesis to biological evaluation.
General Experimental Workflow
Caption: Drug discovery workflow for morpholine-based therapeutic agents.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized morpholine derivatives
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549)
-
Normal cell line (for selectivity assessment, e.g., NIH3T3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer and normal cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize confluent cells, resuspend in fresh medium, and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-((4-Nitrophenyl)sulfonyl)morpholine [myskinrecipes.com]
- 4. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-[(4-Nitrophenyl)sulfonyl]morpholine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. In this reaction, the nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is required to neutralize the HCl generated during the reaction.
Q2: Which base is most suitable for this reaction?
A2: A variety of organic and inorganic bases can be used. Tertiary amines like triethylamine or diisopropylethylamine are common choices as they act as acid scavengers without competing in the primary reaction. Inorganic bases such as potassium carbonate or sodium bicarbonate can also be effective, particularly in biphasic solvent systems or with a phase-transfer catalyst. The choice of base can influence reaction rate and side-product formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials (4-nitrobenzenesulfonyl chloride and morpholine) and the desired product. The disappearance of the limiting reactant, typically the sulfonyl chloride, indicates the completion of the reaction.
Q4: My product is difficult to purify. What are the likely impurities?
A4: Common impurities include unreacted 4-nitrobenzenesulfonyl chloride, the hydrochloride salt of morpholine, and 4-nitrobenzenesulfonic acid, which can form from the hydrolysis of the sulfonyl chloride if moisture is present. Recrystallization is often the most effective method for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-nitrobenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to improper storage.[1] 2. Insufficient base: The generated HCl can protonate the morpholine, rendering it non-nucleophilic. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Use fresh or properly stored 4-nitrobenzenesulfonyl chloride. Confirm its integrity before use. 2. Use at least a stoichiometric equivalent of base, or a slight excess (1.1-1.2 equivalents). 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor by TLC to avoid byproduct formation at higher temperatures. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction: The reaction time may be too short. 2. Poor mixing: In heterogeneous mixtures (e.g., with an inorganic base), inefficient stirring can slow the reaction. | 1. Extend the reaction time and continue to monitor by TLC until the limiting reactant is consumed. 2. Increase the stirring rate to ensure the reaction mixture is homogeneous. |
| Formation of a Water-Soluble Byproduct | Hydrolysis of sulfonyl chloride: The presence of water in the solvent or on the glassware can lead to the formation of 4-nitrobenzenesulfonic acid.[1] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Product Oiling Out During Crystallization | 1. Inappropriate solvent system: The chosen solvent may not be ideal for inducing crystallization. 2. Presence of impurities: Impurities can interfere with crystal lattice formation. | 1. Try a different solvent or a mixture of solvents for recrystallization (e.g., ethanol/water, isopropanol). 2. Attempt to purify the crude product by column chromatography before recrystallization. |
Experimental Protocol
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask dried and equipped with a magnetic stir bar, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the morpholine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the 4-nitrobenzenesulfonyl chloride spot is no longer visible.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
Data on Optimization of Reaction Conditions
The following table summarizes hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 3 | 92 | 98 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 3 | 88 | 97 |
| 3 | K2CO3 (2.0) | Acetonitrile | RT | 6 | 85 | 96 |
| 4 | None | DCM | RT | 12 | <10 | - |
| 5 | Triethylamine (1.2) | THF | 0 to RT | 3 | 89 | 98 |
| 6 | Triethylamine (1.2) | DCM | 50 | 1 | 90 | 95 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-[(4-Nitrophenyl)sulfonyl]morpholine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-[(4-Nitrophenyl)sulfonyl]morpholine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route but typically include unreacted starting materials such as 4-nitrobenzenesulfonyl chloride and morpholine. Side products can also form, for instance, from the hydrolysis of 4-nitrobenzenesulfonyl chloride to 4-nitrobenzenesulfonic acid, especially if moisture is present during the reaction.
Q2: Which purification technique is most suitable for large-scale purification of this compound?
A2: For large-scale purification, recrystallization is often the most practical and economical method. It is generally easier to implement and scale up compared to chromatography. However, the choice of solvent is critical to ensure high recovery and purity.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solute's melting point is lower than the boiling point of the solvent or if the solution is highly supersaturated with impurities. To address this, you can try the following:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Lower the crystallization temperature by using a solvent with a lower boiling point.
-
Attempt a solvent/anti-solvent crystallization method.[1]
-
Scratch the inside of the flask with a glass rod to induce nucleation.[1]
-
Introduce a seed crystal of pure this compound.[1]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated before being filtered hot to remove the carbon. The purified compound is then crystallized from the filtrate.
Q5: Is this compound sensitive to acidic or basic conditions during purification?
A5: While the morpholine ring is a weak base, the sulfonamide nitrogen is generally not basic. The compound is relatively stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the sulfonamide bond.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Crystal Yield | The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] - Reduce the amount of solvent used to the minimum required to dissolve the compound when hot.[1] - Consider a different solvent in which the compound has lower solubility at low temperatures. |
| "Oiling Out" | The melting point of the compound is lower than the solvent's boiling point, or there's a high concentration of impurities. | - Use a lower-boiling point solvent.[1] - Allow the solution to cool more slowly. - Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| Amorphous Powder Forms | Rapid precipitation of the solid. | - Use a solvent/anti-solvent system to slow down the crystallization process.[1] - Allow the solvent to evaporate slowly over several days.[1] |
| Polymorphism (Different Crystal Forms) | Variations in crystallization conditions. | - Strictly control the solvent, cooling rate, temperature, and agitation. - Use a seed crystal of the desired polymorph.[1] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.3 for the desired compound.[2] - Use a shallower solvent gradient during elution. |
| Compound Elutes Too Quickly | The solvent system is too polar. | - Decrease the polarity of the mobile phase. |
| Compound Does Not Elute | The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Tailing Peaks | Strong interaction between the compound and the stationary phase. | - Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can help, while for basic compounds, triethylamine is often used. |
| Cracked Column Packing | The column was not packed properly or the solvent polarity was changed too abruptly. | - Ensure the column is packed uniformly without air bubbles. - When running a gradient, increase the polarity of the mobile phase gradually. |
Experimental Protocols
Recrystallization from a Single Solvent
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol-water mixture[3]) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Solvent/Anti-solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.[1]
-
Addition of Anti-solvent: Slowly add an "anti-solvent" (e.g., hexane or petroleum ether) in which the compound is poorly soluble, with constant swirling, until the solution becomes persistently cloudy.[1]
-
Crystal Growth: Set the flask aside undisturbed to allow for crystal formation. Cooling in an ice bath can enhance crystal precipitation.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent recrystallization protocol.
Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC.
-
Column Packing: Pack a column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[2]
-
Elution: Begin elution with the less polar mobile phase. The polarity can be gradually increased (gradient elution) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques for a Structurally Similar Sulfonamide
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Notes |
| Washing with Petroleum Ether/Ethyl Acetate (5:1) | Not specified | 98.3% | 97.7% | Data for the closely related 4-(4-nitrophenyl)morpholin-3-one.[4] |
| Recrystallization (Ethanol/Water) | ~90% (Typical) | >99% | 85-94% | General data for aryl sulfonamides.[3] |
| Column Chromatography (Hexane/Ethyl Acetate) | Not specified | >98% | 70-85% (Typical) | General expected values for column chromatography. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Identifying and minimizing side products in 4-[(4-Nitrophenyl)sulfonyl]morpholine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine. The information is designed to help identify and minimize the formation of common side products during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the reaction of 4-nitrobenzenesulfonyl chloride with morpholine. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the most common side products in this reaction?
A2: The most prevalent side product is 4-nitrobenzenesulfonic acid, which forms from the hydrolysis of the starting material, 4-nitrobenzenesulfonyl chloride, in the presence of water.[1] Other potential impurities can arise from impure starting materials or secondary reactions, though these are generally less common if proper reaction conditions are maintained.
Q3: How can I minimize the formation of 4-nitrobenzenesulfonic acid?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes using anhydrous solvents, ensuring all glassware is thoroughly dried, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base neutralizes the HCl produced, preventing it from protonating the morpholine and rendering it non-nucleophilic. Tertiary amines like triethylamine and pyridine are commonly used because they are non-nucleophilic and will not compete with morpholine in reacting with the sulfonyl chloride.
Q5: My reaction yield is low. What are the potential causes?
A5: Low yields can be attributed to several factors:
-
Hydrolysis of the starting material: As mentioned, the presence of water will consume the 4-nitrobenzenesulfonyl chloride.
-
Impure reagents: The purity of both the 4-nitrobenzenesulfonyl chloride and morpholine is critical.
-
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Suboptimal reaction temperature: The reaction is typically started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant amount of a water-soluble acidic byproduct is present during workup. | Hydrolysis of 4-nitrobenzenesulfonyl chloride to 4-nitrobenzenesulfonic acid. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Low yield of the desired product. | Incomplete reaction. | Increase the reaction time. Use a slight excess of morpholine to drive the reaction to completion. Ensure the base is added and mixed properly. |
| Product loss during purification. | Optimize the purification method. If using recrystallization, ensure the correct solvent system is used and allow for sufficient cooling time. For column chromatography, select an appropriate solvent system to ensure good separation. | |
| Presence of multiple unidentified spots on TLC. | Impure starting materials or complex side reactions. | Verify the purity of 4-nitrobenzenesulfonyl chloride and morpholine before the reaction using techniques like NMR or melting point analysis. Consider purifying the starting materials if necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the morpholine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Storage and handling guidelines for 4-[(4-Nitrophenyl)sulfonyl]morpholine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of 4-[(4-Nitrophenyl)sulfonyl]morpholine to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, helping you to identify and resolve potential degradation-related problems.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions against the recommended guidelines in the table below.2. Ensure the compound is protected from light and moisture.3. Perform a purity check (e.g., HPLC, melting point) on your current stock.4. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments. |
| Change in physical appearance (e.g., color change from pale yellow to brown, clumping). | This may indicate degradation due to exposure to light, moisture, or incompatible substances. | 1. Do not use the material for your experiments.2. Dispose of the degraded compound according to your institution's hazardous waste disposal procedures.3. Obtain a fresh supply of the compound and store it under the recommended conditions. |
| Poor solubility in recommended solvents. | Potential degradation or presence of impurities. | 1. Verify the recommended solvent for your specific application.2. Gently warm the solution (if the compound is thermally stable under those conditions) and sonicate to aid dissolution.3. If solubility issues persist, it is advisable to use a fresh stock of the compound as the current one may be degraded. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS). | Presence of degradation products. | 1. Compare your data with a reference spectrum of a fresh, pure sample.2. Consider potential degradation pathways such as hydrolysis of the sulfonamide bond or reduction of the nitro group.3. If degradation is confirmed, review your experimental setup for potential sources of contamination or harsh conditions (e.g., extreme pH, prolonged exposure to light). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] A temperature of 2-8°C is often suggested.
Q2: How should I handle this compound during an experiment?
A2: Always handle the compound in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][3][4] Avoid generating dust. After handling, wash your hands thoroughly.[2][5]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitroaromatic group can be sensitive to light. It is crucial to store it in a light-resistant container and minimize its exposure to direct sunlight or strong artificial light during experiments.[1]
Q4: What are the known incompatibilities for this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2]
Q5: What should I do in case of a spill?
A5: In case of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Quantitative Data Summary
The following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerated) | --INVALID-LINK-- |
| Storage Conditions | Cool, dry, well-ventilated area, away from direct sunlight and heat. | [1] |
| Container | Tightly closed, light-resistant container. | [1] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | [2][3][4] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the main peak in the sample chromatogram with that of the standard.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram. The presence of significant additional peaks may indicate degradation.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Caption: Potential degradation pathways for this compound under different conditions.
References
Troubleshooting guide for reactions involving 4-[(4-Nitrophenyl)sulfonyl]morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(4-Nitrophenyl)sulfonyl]morpholine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound widely used in organic synthesis. Its primary applications include:
-
Intermediate in Pharmaceutical Synthesis: It serves as a building block in the development of new therapeutic agents.[1]
-
Protecting Group Chemistry: The 4-nitrophenylsulfonyl (nosyl) group can act as a protecting group for the morpholine nitrogen. This group is stable under various conditions but can be selectively removed when needed.
-
Synthesis of Sulfonamides: This compound is a sulfonamide itself and can be a precursor for the synthesis of more complex sulfonamide-containing molecules, which are known for a wide range of biological activities.[2]
Q2: What are the typical storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place.
Troubleshooting Guide for Reactions Involving this compound
This guide addresses common problems encountered when using this compound as a reactant, particularly in reactions involving the cleavage of the nosyl group to deprotect the morpholine nitrogen.
Issue 1: Incomplete or Slow Cleavage of the 4-Nitrophenylsulfonyl (Nosyl) Group
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The yield of the deprotected morpholine product is low.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagents | The cleavage of the nosyl group typically requires a thiol reagent and a base. Ensure that an adequate excess of both is used. It is recommended to use 2-5 equivalents of the thiol and 2-3 equivalents of the base. |
| Inappropriate Base | The strength of the base is crucial. If the reaction is sluggish, consider switching to a stronger base. For example, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). |
| Low Reaction Temperature | Increasing the reaction temperature can significantly enhance the reaction rate. Monitor the reaction's stability at elevated temperatures to avoid degradation. |
| Sub-optimal Solvent | The choice of solvent can influence the reaction's efficiency. Polar aprotic solvents like DMF or acetonitrile are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrate. |
| Steric Hindrance | If the substrate is sterically hindered around the sulfonamide, the reaction may be inherently slow. In such cases, prolonged reaction times and higher temperatures might be necessary. |
Experimental Protocol: General Procedure for Nosyl Group Cleavage
This protocol provides a general starting point for the deprotection of a nosyl-protected morpholine.
Materials:
-
This compound derivative
-
Thiophenol (or another suitable thiol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in MeCN or DMF.
-
Add the thiol (e.g., thiophenol, 2.5 equivalents).
-
Add the base (e.g., K₂CO₃, 2.5 equivalents).
-
Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
Purification of the desired product is difficult due to the presence of impurities with similar polarity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions. Ensure the chosen solvent is stable and does not react with the reagents or the product. |
| Over-alkylation or Other Side Reactions of the Deprotected Morpholine | The newly formed free morpholine can sometimes react further. To minimize this, consider a work-up procedure that immediately quenches the reaction or protonates the free amine to reduce its nucleophilicity. |
| Degradation of Starting Material or Product | If the reaction is run at a high temperature for an extended period, degradation may occur. Try to run the reaction at the lowest effective temperature. |
| Side Reactions of the Thiol Reagent | Thiols can undergo oxidation or other side reactions. Using fresh, high-purity thiols can help to minimize these issues. |
Visualizing Reaction Workflows
Below are diagrams illustrating the general workflow for reactions involving this compound.
Caption: General experimental workflow for nosyl group cleavage.
Caption: Troubleshooting logic for low-yielding reactions.
References
Scaling up the synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine for bulk production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during bulk production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the reaction of 4-nitrobenzenesulfonyl chloride with morpholine.[1][2] This approach is a classic method for preparing sulfonamides and is favored for its reliability and potential for high yields.[1] The reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic sulfonyl chloride.
Q2: What are the critical reaction parameters to control during the scale-up of this synthesis?
A2: For a successful and safe scale-up, the following parameters are crucial:
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, often at or below room temperature, is essential to minimize the formation of byproducts.
-
Stoichiometry: Precise control of the molar ratio between 4-nitrobenzenesulfonyl chloride and morpholine is critical to ensure complete conversion and avoid side reactions.
-
Addition Rate: A slow, controlled addition of the sulfonyl chloride to the morpholine solution helps to manage the exotherm and maintain a low instantaneous concentration of the electrophile, reducing the likelihood of side reactions.
-
Solvent Selection: The choice of an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is important for reaction kinetics and ease of product isolation.
Q3: What are the potential side reactions and byproducts I should be aware of during bulk production?
A3: The primary byproduct of concern is the formation of bis-sulfonated morpholine, which can occur if the reaction conditions are not carefully controlled. Additionally, unreacted starting materials can contaminate the final product. In the synthesis of the precursor, 4-nitrobenzenesulfonyl chloride, side reactions during chlorosulfonylation can lead to isomeric impurities.
Q4: How can I effectively purify this compound at a large scale?
A4: Recrystallization is the most common and effective method for purifying the product on a large scale. The choice of solvent system is critical for maximizing recovery and achieving high purity. A solvent in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; ensure it is maintained within the optimal range. - Optimize the recrystallization solvent system to maximize product recovery. Ensure the product is not significantly soluble in the wash solvent. |
| Product is an oil or fails to crystallize | - Presence of impurities, such as residual solvent or byproducts. - Incorrect solvent for crystallization. | - Ensure all starting materials are pure and dry. - Analyze the crude product for impurities that may be inhibiting crystallization. - Experiment with different solvent systems for recrystallization. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Formation of a significant amount of byproduct | - Reaction temperature too high. - Incorrect stoichiometry (excess sulfonyl chloride). - Rapid addition of the sulfonyl chloride. | - Maintain strict temperature control throughout the reaction. - Use a slight excess of morpholine. - Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the morpholine solution with vigorous stirring. |
| Difficulty in filtering the product | - Very fine particle size of the crystals. | - Optimize the cooling rate during crystallization; slower cooling often leads to larger crystals. - Consider adding an anti-solvent to the crystallization mixture to induce the formation of larger particles. |
Experimental Protocols
Synthesis of 4-Nitrobenzenesulfonyl Chloride
This protocol is adapted from established methods for the preparation of nitrobenzenesulfonyl chlorides.[3][4]
Materials:
-
4,4'-Dinitrodiphenyldisulfide
-
Concentrated Hydrochloric Acid
-
Concentrated Nitric Acid
-
Chlorine gas
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge 4,4'-dinitrodiphenyldisulfide, concentrated hydrochloric acid, and concentrated nitric acid.
-
Bubble chlorine gas through the mixture while warming the reaction to 70°C.
-
Continue heating and passing chlorine gas for approximately one hour after the disulfide has melted.
-
Separate the molten sulfonyl chloride layer from the acidic aqueous layer.
-
Wash the product with warm water.
-
The crude 4-nitrobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like glacial acetic acid.[5]
Synthesis of this compound
This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[1][2]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine - optional, as morpholine can act as the base)
Procedure:
-
In a reaction vessel, dissolve morpholine in the chosen aprotic solvent.
-
Cool the solution in an ice bath.
-
Dissolve 4-nitrobenzenesulfonyl chloride in a minimal amount of the same solvent.
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the stirred morpholine solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes. Note that yields and purity are highly dependent on specific reaction conditions and purification efficiency.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) |
| Base | Morpholine (self-base) | Triethylamine (1.1 eq) | Pyridine (1.1 eq) |
| Temperature | 0°C to RT | 0°C to RT | 0°C to RT |
| Typical Yield | 85-95% | 88-96% | 82-92% |
| Purity (after recrystallization) | >99% | >99% | >99% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Resolving solubility issues with 4-[(4-Nitrophenyl)sulfonyl]morpholine in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 4-[(4-Nitrophenyl)sulfonyl]morpholine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid. Its solubility is largely dictated by the polarity of the solvent. Generally, it exhibits low solubility in non-polar solvents and higher solubility in polar aprotic and protic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
Initial steps to address incomplete dissolution include:
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of the compound.[1]
-
Agitation: Ensure vigorous stirring or agitation to enhance the dissolution rate.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation.
-
Solvent Addition: If the reaction conditions permit, adding a small amount of a co-solvent in which the compound is more soluble can be effective.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common strategy. A small amount of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to a less polar solvent system to enhance solubility. However, it is crucial to ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Q4: My compound precipitates out of the reaction mixture upon cooling. How can I prevent this?
Precipitation upon cooling is a common issue, especially after a reaction at elevated temperatures. To mitigate this:
-
Maintain Elevated Temperature: If the subsequent steps of your protocol allow, maintaining a moderately elevated temperature can keep the compound in solution.
-
Hot Filtration: If you need to remove solid impurities, perform a hot filtration to prevent premature crystallization of your product.[1]
-
Solvent System Modification: Consider using a solvent system in which the compound has a higher solubility at lower temperatures.
Q5: How do I choose an appropriate solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For this compound, suitable solvents for recrystallization often include alcohols like ethanol or isopropanol. A mixed solvent system, such as dichloromethane/heptane or ethyl acetate/hexane, can also be effective.
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-Polar Reaction Medium (e.g., Toluene, Hexane)
Symptoms:
-
Solid material remains undissolved even with heating and stirring.
-
Reaction appears sluggish or does not proceed to completion.
Troubleshooting Steps:
-
Assess Polarity Mismatch: The sulfonylmorpholine moiety introduces significant polarity, making it inherently less soluble in non-polar solvents.
-
Introduce a Co-solvent:
-
Add a minimal amount of a polar aprotic co-solvent (e.g., THF, dioxane, or DMF) to the reaction mixture.
-
Start with 5-10% (v/v) of the co-solvent and gradually increase if necessary, while monitoring the reaction progress.
-
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase or ionic reagents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by bringing the reactants into the same phase.
-
Alternative Solvents: If possible, consider switching to a more polar solvent that is still compatible with your reaction chemistry.
Issue 2: Oiling Out During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil).
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration of the compound in the hot solution may be too high. Add more hot solvent to dissolve the oil, then allow it to cool slowly again.
-
Reduce Cooling Rate: Cool the solution very slowly. A sudden drop in temperature can favor oiling out over crystallization. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If oiling persists, the solvent may not be optimal. Try a different solvent or a mixed solvent system. For instance, if you are using ethanol, try isopropanol or a mixture of ethyl acetate and a non-polar anti-solvent like heptane.
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Qualitative Solubility | Notes |
| Polar Aprotic | Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile | Soluble to Highly Soluble | Dichloromethane is often a good solvent for dissolving the compound at room temperature.[2][3] Acetone and ethyl acetate are also effective, especially with gentle heating. Acetonitrile is a common solvent for reactions involving similar compounds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | Often good for recrystallization. Solubility increases significantly with temperature.[4] |
| Non-Polar | Toluene, Heptane, Hexane | Insoluble to Sparingly Soluble | Generally poor solvents for this compound. |
| Aqueous | Water | Insoluble | The compound is practically insoluble in water. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative method and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Add the morpholine/triethylamine solution dropwise to the cooled 4-nitrobenzenesulfonyl chloride solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
Key Experiment: Recrystallization of this compound
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting dissolution problems.
Caption: Logical steps for selecting a suitable recrystallization solvent.
References
Technical Support Center: 4-[(4-Nitrophenyl)sulfonyl]morpholine Purity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of commercially sourced 4-[(4-Nitrophenyl)sulfonyl]morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercially sourced this compound?
A1: Potential impurities in commercially sourced this compound can originate from the starting materials, side reactions during synthesis, or degradation. The most common synthesis route involves the reaction of 4-nitrobenzenesulfonyl chloride with morpholine.[1][2] Therefore, potential impurities include:
-
Starting Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine[3]
-
-
By-products and Related Substances:
-
Unreacted intermediates from the synthesis of starting materials.
-
Products of side reactions, such as the formation of isomers or related sulfonamides.
-
-
Degradation Products:
Q2: Which analytical techniques are most suitable for determining the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the primary method for quantifying the main component and detecting organic impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[8]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides molecular weight confirmation and can help in the identification of unknown impurities through fragmentation analysis.[9][10]
Q3: How can I interpret the fragmentation pattern of this compound in mass spectrometry?
A3: In electrospray ionization (ESI) mass spectrometry, aromatic sulfonamides can exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[9][11] Other fragmentations may occur at the morpholine ring or involve the nitro group.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Interaction with acidic silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol and inject a blank solvent run to identify the source of carryover. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime or shows signs of performance loss. |
NMR Spectroscopy
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | 1. Poorly shimmed magnetic field. 2. Presence of paramagnetic impurities. 3. Compound aggregation at high concentrations. | 1. Re-shim the instrument. 2. Ensure high-purity NMR solvents and sample tubes. 3. Acquire the spectrum at a lower concentration. |
| Unexpected Peaks | 1. Presence of impurities in the sample. 2. Residual solvent from purification. 3. Contamination from the NMR tube or cap. | 1. Compare the spectrum with a reference spectrum if available. 2. Identify common laboratory solvent peaks. 3. Use clean and dry NMR tubes. |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Mass Spectrometry
| Problem | Potential Cause | Suggested Solution |
| No Molecular Ion Peak | 1. In-source fragmentation. 2. Compound is not ionized under the chosen conditions. | 1. Use a softer ionization technique (e.g., ESI instead of EI) or optimize source parameters. 2. Try a different ionization mode (positive vs. negative) or a different ionization source. |
| Complex/Uninterpretable Spectrum | 1. Presence of multiple components (impurities). 2. Extensive fragmentation. | 1. Couple the mass spectrometer to an HPLC for separation before analysis (LC-MS). 2. Perform tandem mass spectrometry (MS/MS) to isolate and fragment specific ions for clearer structural information.[12] |
| Low Signal Intensity | 1. Poor ionization efficiency. 2. Ion suppression from the sample matrix or mobile phase additives. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow). 2. Modify the mobile phase composition to be more MS-friendly (e.g., use volatile buffers like ammonium formate instead of phosphate buffers).[13] |
Experimental Protocols
HPLC Purity Determination
A reverse-phase HPLC method is recommended for the purity analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) in a gradient elution |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase at the initial gradient conditions.
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
NMR Spectral Analysis
¹H and ¹³C NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
Aromatic Protons: Two doublets in the range of δ 8.0-8.5 ppm and δ 7.8-8.2 ppm.
-
Morpholine Protons (next to N): A triplet around δ 3.1-3.4 ppm.
-
Morpholine Protons (next to O): A triplet around δ 3.7-4.0 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, approximate):
-
Aromatic Carbons: Peaks in the range of δ 120-155 ppm.
-
Morpholine Carbons (next to N): A peak around δ 45-50 ppm.
-
Morpholine Carbons (next to O): A peak around δ 65-70 ppm.
Mass Spectrometry Analysis
LC-MS/MS:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).
-
Mobile Phase: A volatile mobile phase compatible with MS, such as acetonitrile and water with 0.1% formic acid.[10][14]
-
Collision Energy: Ramped to observe a range of fragment ions.
Visualizations
Caption: Workflow for Purity Confirmation of this compound.
Caption: Logic Diagram for Troubleshooting Analytical Issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalofchemistry.org [journalofchemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. hpst.cz [hpst.cz]
Validation & Comparative
Spectroscopic Analysis of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Comparative Guide to Related Compounds
This information is crucial for scientists and professionals in drug development and organic synthesis to distinguish between these structurally similar molecules and to verify their synthesis and purity.
Comparative NMR Data
The following tables summarize the available 1H and 13C NMR chemical shift data for 4-[(2-Nitrophenyl)sulfonyl]morpholine and 4-(4-Nitrophenyl)thiomorpholine. These compounds serve as valuable alternatives for spectroscopic comparison in the absence of data for 4-[(4-Nitrophenyl)sulfonyl]morpholine.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons (Ar-H) | Morpholine/Thiomorpholine Protons (-CH2-N-) | Morpholine/Thiomorpholine Protons (-CH2-O- or -CH2-S-) | Solvent |
| 4-[(2-Nitrophenyl)sulfonyl]morpholine | Data not available | Data not available | Data not available | - |
| 4-(4-Nitrophenyl)thiomorpholine[1] | 8.08 (m, 2H), 6.75 (m, 2H) | 3.82 (m, 4H) | 2.68 (m, 4H) | CDCl3 |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Compound | Aromatic Carbons (Ar-C) | Morpholine/Thiomorpholine Carbons (-CH2-N-) | Morpholine/Thiomorpholine Carbons (-CH2-O- or -CH2-S-) | Solvent |
| 4-[(2-Nitrophenyl)sulfonyl]morpholine | Data not available | Data not available | Data not available | - |
| 4-(4-Nitrophenyl)thiomorpholine[1] | 153.5, 138.1, 126.2, 112.8 | 50.3 | 25.8 | CDCl3 |
Experimental Protocols
A general methodology for obtaining 1H and 13C NMR spectra for sulfonylmorpholine derivatives is outlined below, based on established procedures for similar compounds.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Record the 1H and 13C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Use the residual solvent peak as an internal standard for chemical shift referencing (e.g., CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).
-
For 1H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For 13C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to the spectrum.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and NMR characterization of a sulfonylmorpholine compound.
Caption: Workflow for Synthesis and NMR Analysis.
References
Mass Spectrometry Analysis of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry behavior of 4-[(4-Nitrophenyl)sulfonyl]morpholine against other relevant compounds, supported by established experimental data for structurally similar molecules. The information herein is intended to guide researchers in developing and interpreting mass spectrometric data for this and related novel compounds.
Introduction to this compound
This compound is a synthetic organic compound featuring a morpholine ring linked to a 4-nitrophenyl group via a sulfonamide bridge. This structure is of interest in medicinal chemistry and drug development due to the prevalence of both the sulfonamide and morpholine moieties in a wide range of biologically active molecules. Mass spectrometry is a critical tool for the structural characterization and quantification of such compounds. While specific experimental data for this compound is not widely published, its mass spectral characteristics can be predicted and compared based on the well-documented fragmentation patterns of related sulfonamides and morpholine-containing compounds.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in a mass spectrometer, particularly under electrospray ionization (ESI) in tandem mass spectrometry (MS/MS), is expected to follow pathways characteristic of sulfonamides.[1][2] The primary fragmentation is likely to occur at the sulfonamide bond, leading to characteristic product ions.
Expected Fragmentation Pathways:
A proposed fragmentation pathway for this compound is illustrated below. The molecule is expected to cleave at the S-N bond and the C-S bond of the sulfonamide group, yielding characteristic fragments of the nitrophenylsulfonyl group and the morpholine ring.
Caption: Proposed fragmentation of this compound.
Comparative Data
The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound and compares them with experimentally determined fragments of related compounds.
| Compound | Parent Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| This compound | 287.06 | ~186 (Nitrophenylsulfonyl), ~122 (Nitrophenyl), ~86 (Morpholine) | Cleavage of S-N and C-S bonds |
| General Sulfonamides | Variable | [SO2NHR]+, [ArSO2]+, [Ar]+ | Characteristic sulfonamide bond cleavages[1] |
| 4-(4-Nitrophenyl)morpholine | 209.09 | 163, 133, 117, 107, 91, 77 | Fragmentation of the morpholine ring and loss of nitro group |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of sulfonamide compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be adapted for this compound.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standard solutions and calibration curve standards.
-
Matrix Sample Preparation (e.g., plasma, tissue): Employ a protein precipitation or solid-phase extraction (SPE) method for sample cleanup. For protein precipitation, add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. For SPE, use a C18 or mixed-mode cation exchange cartridge.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid is common.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for sulfonamides.
-
MS/MS Analysis: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for quantitative analysis or in a full scan product ion mode for qualitative fragmentation analysis.
-
Collision Energy: Optimize the collision energy to achieve the desired fragmentation efficiency for the precursor ion.
The workflow for a typical LC-MS/MS analysis is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Alternative Analytical Techniques
While LC-MS/MS is the gold standard for the analysis of compounds like this compound, other techniques can also be employed, particularly for initial characterization or in the absence of an LC-MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique may be suitable if the compound is thermally stable and volatile, or if it can be derivatized to increase its volatility.[3][4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The presence of the nitrophenyl chromophore allows for sensitive detection by UV spectrophotometry.[5] This method is useful for quantification but does not provide the structural information of mass spectrometry.
Conclusion
The mass spectrometry analysis of this compound can be effectively guided by the extensive literature on the analysis of sulfonamides and related morpholine-containing compounds. The predictable fragmentation patterns, centered on the cleavage of the sulfonamide bond, allow for the development of robust analytical methods using LC-MS/MS. By leveraging the established experimental protocols and comparative data presented in this guide, researchers can confidently characterize and quantify this and similar molecules in various matrices.
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 3. osha.gov [osha.gov]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparing the reactivity of 4-[(4-Nitrophenyl)sulfonyl]morpholine with other sulfonylating agents
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a pivotal step in the synthesis of sulfonamides and sulfonate esters. These functional groups are integral to a vast array of therapeutic agents, influencing their biological activity, solubility, and metabolic stability. This guide provides an objective comparison of the reactivity of 4-[(4-Nitrophenyl)sulfonyl]morpholine with other commonly employed sulfonylating agents, supported by established chemical principles and available data.
The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom within the sulfonyl group. Electron-withdrawing substituents on the aryl ring enhance this electrophilicity, leading to a more rapid reaction with nucleophiles such as amines and alcohols. Conversely, electron-donating groups diminish reactivity. In this context, we will compare this compound with three other widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and p-nitrobenzenesulfonyl chloride (nosyl chloride).
Due to the limited availability of direct kinetic studies on this compound, its reactivity profile is inferred from its structural analogue, p-nitrobenzenesulfonyl chloride (nosyl chloride). The potent electron-withdrawing nature of the p-nitro group in both compounds significantly enhances the electrophilicity of the sulfonyl sulfur, suggesting a high degree of reactivity.
Comparative Reactivity of Sulfonylating Agents
The following table summarizes the relative reactivity and key characteristics of this compound and other common sulfonylating agents.
| Sulfonylating Agent | Structure | Activating/Deactivating Group | Relative Reactivity | Key Characteristics |
| This compound | C₁₀H₁₂N₂O₅S | p-Nitro (Strongly activating) | Very High | High reactivity, useful for less nucleophilic substrates. The morpholine leaving group can influence reaction kinetics. |
| p-Nitrobenzenesulfonyl chloride (Nosyl chloride) | C₆H₄ClNO₄S | p-Nitro (Strongly activating) | Very High | Strong electrophile due to the electron-withdrawing nitro group, leading to rapid reactions.[1] |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | Methyl (Weakly activating) | High | Alkanesulfonyl chloride, generally more reactive than arylsulfonyl chlorides due to less steric hindrance.[2] |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | p-Methyl (Weakly deactivating) | Moderate | A widely used, cost-effective reagent with moderate reactivity suitable for a broad range of substrates.[2] |
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time and temperature based on their respective reactivities.
General Procedure for the Sulfonylation of a Primary Amine:
Materials:
-
Primary amine (1.0 eq)
-
Sulfonylating agent (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the primary amine in anhydrous DCM at 0 °C, add the triethylamine or pyridine.
-
Slowly add the sulfonylating agent to the reaction mixture. For highly reactive agents like this compound or nosyl chloride, maintain the temperature at 0 °C. For less reactive agents like TsCl, the reaction may be allowed to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Factors Influencing Sulfonylating Agent Reactivity
The reactivity of sulfonylating agents is a multifactorial property. The following diagram illustrates the key electronic and steric factors that govern the electrophilicity of the sulfonyl sulfur and, consequently, the rate of the sulfonylation reaction.
Caption: Factors influencing the reactivity of sulfonylating agents.
References
A Comparative Analysis of Single-Crystal X-ray Diffraction Data for Morpholine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of single-crystal X-ray diffraction data for morpholine derivatives. While specific crystallographic data for 4-[(4-Nitrophenyl)sulfonyl]morpholine is not publicly available, this guide presents a detailed comparison with two structurally similar and relevant compounds: 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine. This comparison offers valuable insights into the structural effects of the sulfonyl group and the heteroatom within the morpholine ring.
The introduction of a sulfonyl group in place of a direct linkage to the morpholine ring, as well as the substitution of the ring's oxygen with sulfur, can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions. Understanding these structural nuances is crucial for rational drug design and the development of crystalline materials with desired physicochemical properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine, providing a basis for structural comparison.
| Parameter | 4-(4-Nitrophenyl)morpholine[1][2] | 4-(4-Nitrophenyl)thiomorpholine[3] |
| Chemical Formula | C₁₀H₁₂N₂O₃ | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 208.22 g/mol [1] | 224.285 g/mol [3] |
| Crystal System | Orthorhombic[1] | Monoclinic[3] |
| Space Group | Pbca | P2₁/c[3] |
| Unit Cell Dimensions | a = 14.5445(6) Åb = 8.3832(3) Åc = 16.2341(6) Åα = 90°β = 90°γ = 90°[1] | a = 13.3525(5) Åb = 10.3755(4) Åc = 7.4464(3) Åα = 90°β = 96.325(2)°γ = 90°[3] |
| Unit Cell Volume | 1979.42(13) ų[1] | 1025.34(7) ų[3] |
| Molecules per Unit Cell (Z) | 8[1] | 4[3] |
| Temperature | 293 K[1] | 100(2) K[3] |
| Radiation | Mo Kα (λ = 0.71073 Å)[1] | Mo Kα (λ = 0.71073 Å)[3] |
| R-factor (R₁) | 0.048[1] | 0.0324 [I > 2σ(I)][3] |
| wR-factor (wR₂) | 0.121[1] | 0.0811 (all data)[3] |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis are crucial for reproducibility and for understanding the context of the collected data.
Synthesis and Crystallization
-
Synthesis of 4-(4-Nitrophenyl)morpholine: This compound can be prepared by the reaction of 4-fluoronitrobenzene with morpholine.
-
Synthesis of 4-(4-Nitrophenyl)thiomorpholine: This analog is synthesized through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[3] The reaction mixture is typically heated, and the product is extracted with an organic solvent.[3]
-
Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-(4-Nitrophenyl)morpholine, dichloromethane has been used as the solvent.[1] For 4-(4-Nitrophenyl)thiomorpholine, crystals were obtained from a chloroform-d solution.[3]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data for 4-(4-Nitrophenyl)morpholine was collected on an Oxford Diffraction Xcalibur Eos diffractometer.[1] For 4-(4-Nitrophenyl)thiomorpholine, a Bruker AXS D8 Venture diffractometer was used.[3] The instrument is equipped with a radiation source (e.g., Mo Kα) and a detector. The crystal is maintained at a constant temperature (e.g., 293 K or 100 K) while being rotated in the X-ray beam. Diffraction data (reflections) are collected at various crystal orientations.
-
Data Reduction: The collected raw data is processed to correct for experimental factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the compound to the final analysis of its crystal structure.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
References
Validating the Structure of Synthesized 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and structural validation of novel compounds are paramount. This guide provides a comprehensive overview of the synthesis and structural characterization of 4-[(4-Nitrophenyl)sulfonyl]morpholine. It further offers a comparative analysis of the morpholine scaffold against its bioisosteric alternatives, supported by experimental data and detailed protocols.
Synthesis and Structural Elucidation of this compound
The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with morpholine in the presence of a base. The validation of its structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: General Synthesis
This protocol outlines a standard method for the synthesis of sulfonamides, adapted for this compound.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the morpholine solution at 0 °C over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Structural Validation Data
The following tables summarize the expected analytical data for the synthesized this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.40 - 8.30 | Doublet | 2H | Protons ortho to NO₂ |
| Aromatic Protons | 8.00 - 7.90 | Doublet | 2H | Protons ortho to SO₂ |
| Morpholine Protons | 3.80 - 3.70 | Triplet | 4H | -CH₂-O- |
| Morpholine Protons | 3.20 - 3.10 | Triplet | 4H | -CH₂-N- |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic Carbon | ~150 | C-NO₂ | ||
| Aromatic Carbon | ~142 | C-SO₂ | ||
| Aromatic Carbon | ~128 | CH (ortho to SO₂) | ||
| Aromatic Carbon | ~124 | CH (ortho to NO₂) | ||
| Morpholine Carbon | ~66 | -CH₂-O- | ||
| Morpholine Carbon | ~46 | -CH₂-N- |
Table 2: Key IR and Mass Spectrometry Data
| Technique | Expected Values | Interpretation |
| IR (KBr, cm⁻¹) | ~1530-1510, ~1350-1340 | Asymmetric and symmetric NO₂ stretching |
| ~1340-1320, ~1160-1140 | Asymmetric and symmetric SO₂ stretching | |
| ~1115-1090 | C-O-C stretching of morpholine | |
| Mass Spec. (ESI-MS) | m/z 273.06 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule |
Comparative Analysis: The Morpholine Scaffold and Its Alternatives
The morpholine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, the exploration of bioisosteric replacements can lead to improved pharmacological profiles.
Thiomorpholine:
A close analog of morpholine, thiomorpholine, where the oxygen atom is replaced by a sulfur atom, offers a key difference in lipophilicity. The sulfur atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a study on 4-(4-nitrophenyl)thiomorpholine revealed differences in its solid-state conformation compared to its morpholine counterpart, which can be attributed to different intermolecular interactions.[1]
Table 3: Comparison of Morpholine and Thiomorpholine Scaffolds
| Property | Morpholine | Thiomorpholine |
| Structure | Contains an oxygen atom | Contains a sulfur atom |
| Lipophilicity (logP) | Lower | Higher |
| Metabolic Stability | Generally stable | Can be oxidized at the sulfur atom |
| Conformational Flexibility | Chair conformation is common | Chair conformation is common, but with different bond angles and lengths around the heteroatom |
Other Bioisosteres:
Beyond thiomorpholine, other structural motifs can serve as morpholine bioisosteres, each offering unique three-dimensional shapes and properties. These include:
-
Spirocyclic amines: Introduce a more rigid and three-dimensional structure.
-
Bridged bicyclic amines: Offer distinct spatial arrangements of functional groups.
The choice of a particular scaffold depends on the specific therapeutic target and the desired pharmacokinetic profile.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: The logical flow of structural validation for the synthesized compound.
Caption: Relationship between the morpholine scaffold and its common bioisosteres.
References
Comparative Biological Activity of 4-[(4-Nitrophenyl)sulfonyl]morpholine Derivatives: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug discovery, the morpholine scaffold appended with a sulfonyl group represents a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 4-[(4-Nitrophenyl)sulfonyl]morpholine derivatives, with a focus on their anticancer properties. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation and progression of these compounds in drug development pipelines.
Quantitative Analysis of Anticancer Activity
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro anticancer activity of a series of 4-(phenylsulfonyl)morpholine derivatives against the triple-negative breast cancer cell line MDA-MB-231.[1][2]
| Compound ID | Structure | IC50 (µM) against MDA-MB-231[1][2] |
| GL24 (4m) | 4-{[4-(4-phenoxyphenoxy)phenyl]sulfonyl}morpholine | 0.90 |
| 4a | 4-(Phenylsulfonyl)morpholine | > 50 |
| 4b | 4-[(4-Methylphenyl)sulfonyl]morpholine | > 50 |
| 4c | 4-[(4-Methoxyphenyl)sulfonyl]morpholine | > 50 |
| 4d | 4-[(4-Chlorophenyl)sulfonyl]morpholine | 21.3 |
| 4e | 4-[(4-Bromophenyl)sulfonyl]morpholine | 15.8 |
| 4f | 4-[(4-Fluorophenyl)sulfonyl]morpholine | 30.2 |
| 4g | 4-{[4-(Trifluoromethyl)phenyl]sulfonyl}morpholine | 8.7 |
| 4h | 4-{[4-(Phenoxy)phenyl]sulfonyl}morpholine | 1.2 |
| 4i | 4-{[4-(4-Chlorophenoxy)phenyl]sulfonyl}morpholine | 1.1 |
| 4j | 4-{[4-(4-Methylphenoxy)phenyl]sulfonyl}morpholine | 1.5 |
| 4k | 4-{[4-(4-Methoxyphenoxy)phenyl]sulfonyl}morpholine | 1.3 |
| 4l | 4-{[4-(4-Fluorophenoxy)phenyl]sulfonyl}morpholine | 1.0 |
| ... | (Additional derivatives from the study) | ... |
Note: The above table is a partial representation of the 23 compounds tested in the cited study. The selection highlights key structural modifications and their impact on anticancer activity.
The lead compound, GL24 (4m) , demonstrated the most potent activity with an IC50 value of 0.90 µM against MDA-MB-231 cells.[1][2] Further evaluation of GL24 against other triple-negative breast cancer cell lines, MDA-MB-468 and BT-549, revealed IC50 values of 1.1 µM and 1.5 µM, respectively, indicating a broad-spectrum activity against this aggressive cancer subtype.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for determining the in vitro cytotoxicity of the compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL final concentration) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
Understanding the mechanism of action is paramount in drug development. The lead compound from the comparative study, GL24, was found to induce cell-cycle arrest and apoptosis in triple-negative breast cancer cells through the modulation of multiple signaling pathways, including the p53 pathway and the G2/M checkpoint.[1][2]
p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in cellular stress responses, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence.
Caption: Simplified p53 signaling pathway upon DNA damage.
G2/M Checkpoint Pathway
The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, thereby ensuring genomic integrity.
Caption: G2/M DNA damage checkpoint signaling cascade.
Conclusion
The 4-(phenylsulfonyl)morpholine scaffold serves as a valuable starting point for the development of potent anticancer agents. The quantitative data presented for a series of its derivatives highlight the significant impact of substitutions on the phenyl ring on cytotoxic activity, with the lead compound GL24 demonstrating sub-micromolar efficacy against triple-negative breast cancer cell lines. Mechanistic studies indicate that these compounds can induce cell cycle arrest and apoptosis by modulating critical signaling pathways such as the p53 and G2/M checkpoint pathways.
While specific comparative data for this compound derivatives remains to be fully elucidated in publicly available literature, the findings from their non-nitrated analogs strongly suggest that this is a promising area for further investigation. The presence of the electron-withdrawing nitro group at the 4-position of the phenyl ring could potentially modulate the electronic properties of the molecule and influence its interaction with biological targets, warranting dedicated synthesis and biological evaluation of a focused library of these derivatives. The experimental protocols and pathway analyses provided in this guide offer a robust framework for conducting such comparative studies and advancing our understanding of this important class of molecules.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-[(4-Nitrophenyl)sulfonyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 4-[(4-Nitrophenyl)sulfonyl]morpholine, a key intermediate in pharmaceutical synthesis. The presented data and protocols are designed to assist researchers in selecting the most suitable method for their specific analytical needs, ensuring the quality and integrity of this critical compound.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity assessment of non-volatile and thermally stable organic molecules like this compound. Its high resolving power enables the separation of the main compound from closely related process impurities and degradation products.
A typical impurity profile for this compound may include unreacted starting materials such as 4-nitrobenzenesulfonyl chloride and morpholine, as well as potential byproducts formed during synthesis. An effective HPLC method must be able to resolve the parent compound from these and other potential impurities.
Experimental Protocol: HPLC
A validated RP-HPLC method for the purity analysis of this compound is detailed below.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | 0-20 min: 40% to 80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25-30 min: 80% to 40% Acetonitrile; 30-35 min: 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. |
Workflow for HPLC Analysis:
Workflow for HPLC Purity Analysis
Comparison with Alternative Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are valuable alternatives, each with distinct advantages and limitations.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For polar molecules like morpholine derivatives, derivatization is often necessary to improve volatility.
Advantages:
-
Excellent for detecting and quantifying residual volatile impurities and solvents.
-
High resolution for volatile compounds.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization adds a step to the sample preparation and can introduce variability.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.
Advantages:
-
Provides structural confirmation and purity in a single experiment.
-
Does not require a chemically identical reference standard for quantification.
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to HPLC and GC.
-
Requires a higher sample concentration.
-
More complex data analysis.
Comparative Data Summary
The following table summarizes the performance of HPLC, GC, and qNMR for the purity analysis of a hypothetical batch of this compound.
| Parameter | HPLC | GC (with Derivatization) | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Nuclear magnetic resonance signal intensity |
| Purity Result (%) | 99.5 | Not directly applicable for parent compound | 99.2 (absolute purity) |
| Detection of Impurities | Excellent for non-volatile impurities and related substances | Excellent for volatile impurities and residual solvents | Good for structurally different impurities |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (molar concentration) |
| Sensitivity | High (µg/mL) | Very High (pg/mL for volatile impurities) | Moderate (mg/mL) |
| Throughput | High | High | Low |
| Sample Consumption | Low | Low | High |
| Destructive | Yes | Yes | No |
Conclusion
For the routine purity analysis of this compound, HPLC stands out as the method of choice due to its high resolution, sensitivity, and suitability for non-volatile compounds. It provides a detailed impurity profile, which is crucial for quality control in pharmaceutical development.
Gas Chromatography serves as an excellent complementary technique, specifically for the detection and quantification of residual solvents and other volatile impurities that may not be amenable to HPLC analysis.
Quantitative NMR offers the unique advantage of providing an absolute purity value without the need for a specific reference standard, making it an invaluable tool for the characterization of new batches and for orthogonal confirmation of purity.
A multi-faceted approach, employing HPLC for routine analysis and complementing it with GC and qNMR for comprehensive characterization and validation, provides the highest level of confidence in the purity of this compound. This ensures the quality and consistency of this vital pharmaceutical intermediate.
Efficacy of 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer: An In Vitro Comparative Analysis
A comprehensive in vitro study of 23 novel 4-(phenylsulfonyl)morpholine derivatives has identified a lead compound, GL24 (4m), with potent anticancer activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. This guide provides a comparative analysis of the in vitro efficacy of these compounds, details the experimental methodologies employed, and illustrates the key signaling pathways involved in the mechanism of action of the most promising candidate.
While the initial focus of this guide was on 4-[(4-Nitrophenyl)sulfonyl]morpholine-based compounds, the available comparative data is most comprehensive for the closely related 4-(phenylsulfonyl)morpholine scaffold. The structural similarity allows for valuable insights into the potential efficacy of this class of compounds.
Comparative In Vitro Efficacy
The anti-proliferative activity of a series of 4-(phenylsulfonyl)morpholine derivatives was assessed against the human triple-negative breast cancer cell line, MDA-MB-231. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined for each compound. The results are summarized in the table below.
| Compound | R Group | IC50 (µM) in MDA-MB-231 cells |
| GL24 (4m) | 4-phenoxyphenyl | 0.90 |
| 4l | 4-fluorophenyl | 1.52 |
| 4k | 3-chlorophenyl | 2.13 |
| 4j | 4-chlorophenyl | 2.36 |
| 4g | 2-chlorophenyl | 3.18 |
| 4h | 2-fluorophenyl | 3.45 |
| 4i | 3-fluorophenyl | 4.12 |
| 4f | phenyl | 5.23 |
| 4o | 2-phenylethyl | 6.87 |
| 4p | 3-phenylpropyl | 7.14 |
| 4e | isobutyl | > 40 |
| 4d | propyl | > 40 |
| 4c | ethyl | > 40 |
| 4b | methyl | > 40 |
| 4a | H | > 40 |
| 4n | 2-(4-chlorophenyl)ethyl | Not Determined (insoluble) |
Among the 23 synthesized compounds, GL24 (4m) demonstrated the most potent activity with an IC50 value of 0.90 µM against MDA-MB-231 cells.[1][2] The structure-activity relationship suggests that aromatic substitutions on the phenyl ring significantly influence the anticancer efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the 4-(phenylsulfonyl)morpholine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MDA-MB-231 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm. The IC50 values were then calculated from the dose-response curves.
Transcriptomic Analysis
To elucidate the mechanism of action of the lead compound GL24, transcriptomic analysis was performed on MDA-MB-231 cells treated with GL24.
-
RNA Extraction: Total RNA was extracted from both GL24-treated and control cells.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups. Gene Ontology (GO) analysis, Gene Set Enrichment Analysis (GSEA), and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis were performed to identify the biological processes and signaling pathways affected by GL24 treatment.[1][2]
Signaling Pathways and Mechanisms
The transcriptomic analysis of MDA-MB-231 cells treated with GL24 revealed that its tumor-suppressive effects are mediated through the induction of endoplasmic reticulum (ER) stress-dependent signaling pathways.[1][2] This multi-pathway regulation ultimately leads to cell-cycle arrest and apoptosis.
Caption: Signaling pathway of GL24 in TNBC cells.
The experimental workflow for identifying and characterizing the lead compound is outlined below.
Caption: Experimental workflow for the study.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
